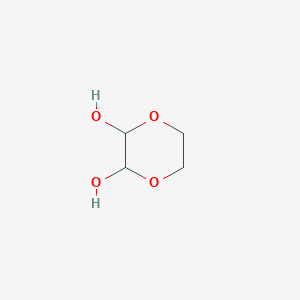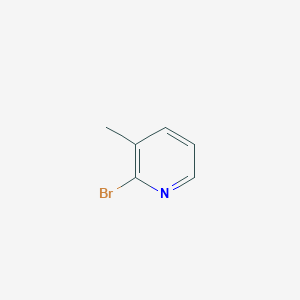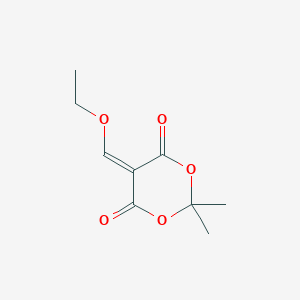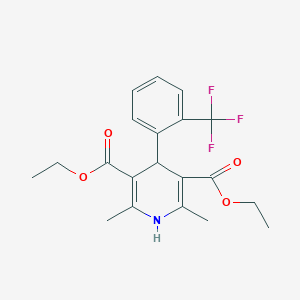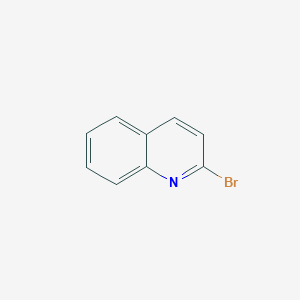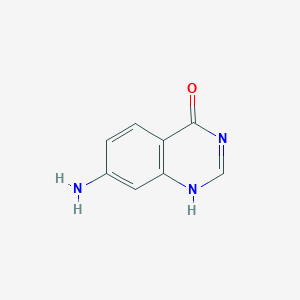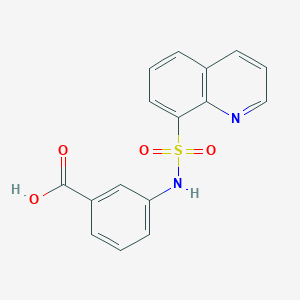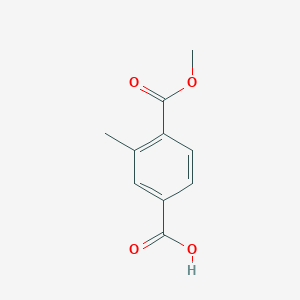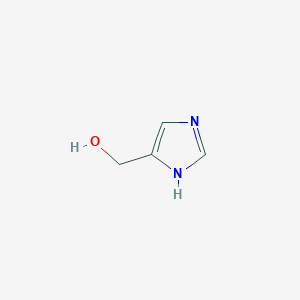
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone
Overview
Description
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone is a chemical compound with the molecular formula C9H10O5 . It has a molecular weight of 198.17 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of methoxyacetonitrile with phloro-glucinol, a process known as the Hoesch reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a methoxy group (-OCH3) attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to a phenyl ring. This phenyl ring has three hydroxyl groups (-OH) attached at the 2, 4, and 6 positions .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1, indicating its relative hydrophobicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 198.05282342 g/mol . The topological polar surface area is 87 Ų .Scientific Research Applications
Structural Analysis and Molecular Conformation :
- In a study on a related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angles and molecular conformations were analyzed using X-ray crystallography, highlighting its structural characteristics (Kesternich et al., 2010).
Synthetic Chemistry and Heterocyclization :
- Another study explored the condensation reactions of similar compounds, demonstrating the versatility of these compounds in synthesizing various heterocyclic structures (Moskvina et al., 2015).
Natural Product Isolation and Anti-MRSA Activity :
- Research on diphenyl ether derivatives isolated from the fermentation products of an endophytic fungus, including compounds structurally related to 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone, revealed potential anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity (Yang et al., 2019).
Antimicrobial Activity Assessment :
- A study on 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives synthesized from a related compound showed in vitro antimicrobial activity against various bacterial and fungal organisms, emphasizing the potential for medical applications (Kumar et al., 2019).
Chemical Synthesis and Catalysis :
- The compound's derivatives have been used in chemical synthesis, as demonstrated in a study on the enantioselective oxa-Michael addition of α,β-unsaturated aldehydes catalyzed by chiral N,N′-dioxide-iron(II) complexes (Chang et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone is cholesterol 7 alpha-hydroxylase (CYP7A1) . This enzyme plays a crucial role in the conversion of cholesterol to bile acids, a key step in the regulation of cholesterol levels in the body .
Mode of Action
The compound interacts with its target, CYP7A1, enhancing its activity . This interaction results in an increased conversion of cholesterol to bile acids, thereby potentially reducing cholesterol levels .
Biochemical Pathways
The compound affects the cholesterol metabolic pathway . By enhancing the activity of CYP7A1, it increases the conversion of cholesterol to bile acids . This can lead to a decrease in cholesterol levels, which can have downstream effects on various biological processes, including lipid metabolism and the formation of cell membranes.
Result of Action
The molecular and cellular effects of the compound’s action include the potential reduction of cholesterol levels . This can have various effects on the body, including potentially reducing the risk of cardiovascular diseases associated with high cholesterol levels .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-4-8(13)9-6(11)2-5(10)3-7(9)12/h2-3,10-12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXXSCCOWRCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349171 | |
| Record name | 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55317-02-7 | |
| Record name | 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone as determined by the research?
A1: The research paper "2',4',6'-trihydroxy-1-methoxyacetophenone monohydrate at 150 K." [] focuses on the crystal structure of the compound at a low temperature (150K). The study reveals two major structural characteristics:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
